Sodium gamma-resorcylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sodium gamma-resorcylate typically involves the neutralization of gamma-resorcylic acid with sodium hydroxide. The reaction is straightforward and can be represented as follows:
C7H6O4+NaOH→C7H5NaO4+H2O
This reaction is usually carried out in an aqueous medium at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound involves the extraction of gamma-resorcylic acid from natural sources or its synthesis through chemical processes, followed by neutralization with sodium hydroxide. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium gamma-resorcylate undergoes several types of chemical reactions, including:
Decarboxylation: Catalyzed by gamma-resorcylate decarboxylase, resulting in the formation of resorcinol and carbon dioxide.
Oxidation: Can be oxidized to form various quinones under specific conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters and ethers.
Common Reagents and Conditions:
Decarboxylation: Requires the enzyme gamma-resorcylate decarboxylase and typically occurs under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for esterification and etherification reactions, respectively.
Major Products:
Decarboxylation: Resorcinol and carbon dioxide.
Oxidation: Various quinones.
Substitution: Esters and ethers of gamma-resorcylate.
Wissenschaftliche Forschungsanwendungen
Sodium gamma-resorcylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium gamma-resorcylate primarily involves its decarboxylation to resorcinol. This reaction is catalyzed by the enzyme gamma-resorcylate decarboxylase, which binds to the substrate through coordination with a manganese ion in the active site. The enzyme facilitates the transfer of a proton to the carboxylate group, leading to the release of carbon dioxide and the formation of resorcinol .
Vergleich Mit ähnlichen Verbindungen
Sodium gamma-resorcylate can be compared with other similar compounds, such as:
Sodium salicylate: Similar in structure but has a hydroxyl group at the ortho position instead of the meta position.
Sodium benzoate: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
Sodium 2,4-dihydroxybenzoate: Has hydroxyl groups at the ortho and para positions, leading to different reactivity and applications
This compound is unique due to its specific hydroxyl group positioning, which influences its reactivity and the types of reactions it undergoes. This uniqueness makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
935-70-6 |
---|---|
Molekularformel |
C7H5NaO4 |
Molekulargewicht |
176.10 g/mol |
IUPAC-Name |
sodium;2,6-dihydroxybenzoate |
InChI |
InChI=1S/C7H6O4.Na/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3,8-9H,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
AHRCREUHIWVOMK-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)C(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.